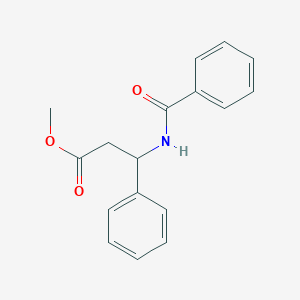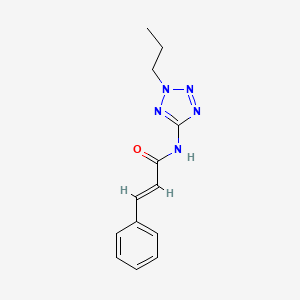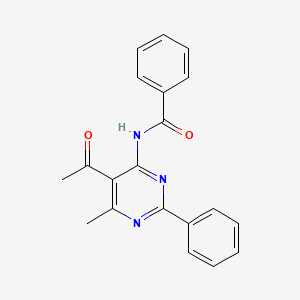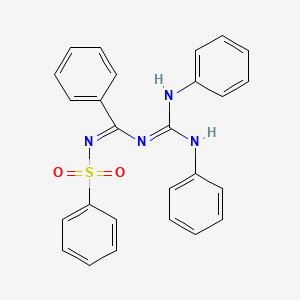
N,1-diphenyl-4-(1H-pyrazol-5-yl)-1H-1,2,3-triazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,1-diphenyl-4-(1H-pyrazol-5-yl)-1H-1,2,3-triazol-5-amine, also known as DPPZ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DPPZ is a heterocyclic compound that belongs to the class of triazoles and pyrazoles. It has a molecular formula of C20H15N5 and a molecular weight of 329.36 g/mol.
Wirkmechanismus
The mechanism of action of N,1-diphenyl-4-(1H-pyrazol-5-yl)-1H-1,2,3-triazol-5-amine is not fully understood, but it is believed to involve the inhibition of topoisomerase II (Topo II), an enzyme that is essential for DNA replication and cell division. This compound has been shown to bind to the DNA-Topo II complex, which results in the formation of a stable ternary complex that inhibits the activity of Topo II. This inhibition leads to DNA damage and cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including DNA damage, cell cycle arrest, and apoptosis. DNA damage occurs when this compound binds to the DNA-Topo II complex, which results in the formation of DNA adducts and breaks. Cell cycle arrest occurs when this compound inhibits the activity of Topo II, which leads to the accumulation of cells in the G2/M phase of the cell cycle. Apoptosis occurs when cells undergo programmed cell death in response to DNA damage and cell cycle arrest.
Vorteile Und Einschränkungen Für Laborexperimente
N,1-diphenyl-4-(1H-pyrazol-5-yl)-1H-1,2,3-triazol-5-amine has several advantages for lab experiments, including its high potency and selectivity against cancer cells and its ability to bind to specific DNA sequences. However, this compound also has several limitations, including its poor solubility in aqueous solutions and its potential toxicity to normal cells.
Zukünftige Richtungen
There are several future directions for the research and development of N,1-diphenyl-4-(1H-pyrazol-5-yl)-1H-1,2,3-triazol-5-amine, including the synthesis of this compound derivatives with improved solubility and selectivity, the development of this compound-based materials for various applications, and the exploration of this compound as a potential tool for DNA detection and analysis. Additionally, further studies are needed to fully understand the mechanism of action and the potential side effects of this compound.
Synthesemethoden
N,1-diphenyl-4-(1H-pyrazol-5-yl)-1H-1,2,3-triazol-5-amine can be synthesized using various methods, including the Huisgen 1,3-dipolar cycloaddition reaction, the Suzuki coupling reaction, and the Sonogashira coupling reaction. The most commonly used method for synthesizing this compound is the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of an azide and an alkyne in the presence of a copper catalyst. The reaction results in the formation of a triazole ring, which is the core structure of this compound.
Wissenschaftliche Forschungsanwendungen
N,1-diphenyl-4-(1H-pyrazol-5-yl)-1H-1,2,3-triazol-5-amine has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, this compound has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to have antimicrobial activity against various bacterial and fungal strains.
In materials science, this compound has been used as a building block for the synthesis of various functional materials, including metal-organic frameworks (MOFs), which have potential applications in gas storage, catalysis, and drug delivery.
In biochemistry, this compound has been used as a DNA intercalator, which means it can bind to DNA and affect its structure and function. This compound has been shown to exhibit selective binding to certain DNA sequences, which makes it a potential tool for DNA detection and analysis.
Eigenschaften
IUPAC Name |
N,3-diphenyl-5-(1H-pyrazol-5-yl)triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6/c1-3-7-13(8-4-1)19-17-16(15-11-12-18-20-15)21-22-23(17)14-9-5-2-6-10-14/h1-12,19H,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYWYCSLTDEKDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(N=NN2C3=CC=CC=C3)C4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-ethylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5917422.png)
![N-(3-methoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5917428.png)

![3-[(4-bromobenzyl)thio]-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B5917431.png)
![N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}benzenesulfonamide](/img/structure/B5917445.png)


![3-[(phenylsulfonyl)amino]benzamide](/img/structure/B5917474.png)


![3-allyl-2-[(5-ethyl-1,3,4-thiadiazol-2-yl)imino]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B5917494.png)